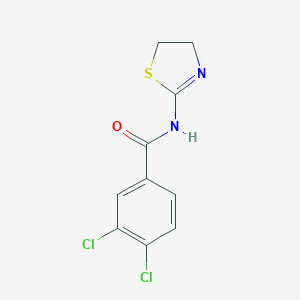![molecular formula C19H15BrN2O3S B504893 N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B504893.png)
N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H15BrN2O3S |
|---|---|
Molekulargewicht |
431.3g/mol |
IUPAC-Name |
N-[3-[[2-(4-bromophenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15BrN2O3S/c20-13-6-8-16(9-7-13)25-12-18(23)21-14-3-1-4-15(11-14)22-19(24)17-5-2-10-26-17/h1-11H,12H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
XPWAIGYLALNZTO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)COC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)COC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B504812.png)

![N-{3-[(4-isopropylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B504816.png)
![N-{2-chloro-4-[(4-isopropylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B504817.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3-isobutoxybenzamide](/img/structure/B504819.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B504820.png)
![4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B504821.png)
![4-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B504822.png)
![2-methyl-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B504826.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B504827.png)


![N-[3-(butanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B504833.png)
